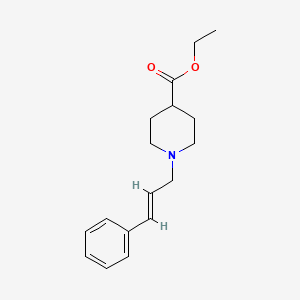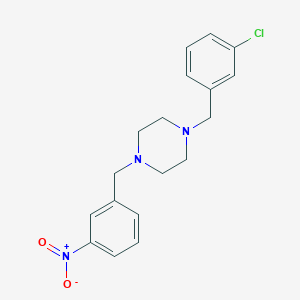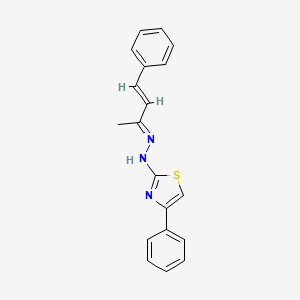
N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This compound has also been found to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). In vivo studies have shown that this compound exhibits analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a precursor for the synthesis of functionalized polymers and nanomaterials may lead to the development of new materials with unique properties.
合成法
The synthesis of N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction between 3,4-dimethylaniline and phenylsulfonyl chloride in the presence of triethylamine, followed by the addition of piperazine-1-carbothioamide. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been found to exhibit potent antitumor and antiviral activities. In pharmacology, this compound has been shown to modulate the activity of various ion channels and receptors, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a precursor for the synthesis of functionalized polymers and nanomaterials.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(3,4-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-8-9-17(14-16(15)2)20-19(25)21-10-12-22(13-11-21)26(23,24)18-6-4-3-5-7-18/h3-9,14H,10-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASYVMEJBNQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![ethyl 6-chloro-2-methyl-4-(4-morpholinylacetyl)-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5814647.png)


![N-(3-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5814675.png)
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)

![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)

![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)